![molecular formula C15H15F3N4O B2492040 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034454-27-6](/img/structure/B2492040.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

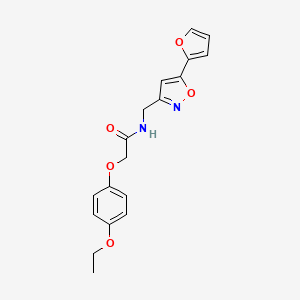

Description

Synthesis Analysis

The synthesis of related pyrazolyl-nicotinic compounds involves an efficient approach, starting from hydrolysis reactions of alkyl(aryl/heteroaryl)substituted pyrazolyl-pyridines under basic conditions, yielding significant yields. This method further extends to esterification reactions leading to stable hydrochloride salts, which are precursors to various heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine derivatives (Bonacorso et al., 2014).

Molecular Structure Analysis

Detailed studies on compounds structurally related to the target molecule have shown various configurations and bonding arrangements, indicating the complexity and versatility of these molecules in forming stable and functionally diverse structures. For instance, zinc complexes involving nicotinamide ligands exhibit a distorted trigonal-bipyramidal geometry, demonstrating the structural adaptability of nicotinamide derivatives (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation processes, which are essential for understanding their biochemical and pharmacological activities. The enzymatic transformation of nicotinamide into N-methyl-nicotinamide chloride highlights the chemical reactivity of such compounds (Holman & Wiegand, 1948).

Applications De Recherche Scientifique

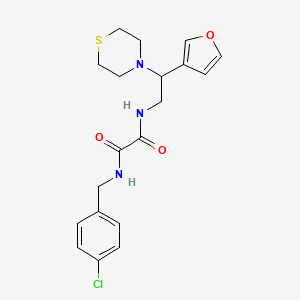

Nicotinamide Derivatives in Biochemical Processes

Nicotinamide derivatives, including compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, play crucial roles in the biochemistry of living organisms. These roles include participating in redox reactions, serving as cofactors for enzymes, and involving in the metabolism and biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy transfer (Ellinger, Fraenkel, & Abdel Kader, 1947).

Role in Metabolic Pathways

Compounds structurally related to nicotinamide are key in metabolic pathways, influencing the methylation processes essential for the metabolism of vitamins and other small molecules. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, is involved in the N-methylation of nicotinamide and structurally related compounds, highlighting the importance of these molecules in health and disease states, including their potential roles in metabolic regulation and signaling pathways (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Enzyme Inhibition and Activation

Nicotinamide derivatives are studied for their role in inhibiting or activating enzymes involved in metabolic and signaling pathways. This research is pivotal for understanding diseases at the molecular level and developing new therapeutic strategies. The discovery of bisubstrate inhibitors of NNMT, which includes compounds with structures similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, marks significant progress in exploring the therapeutic potential of modulating this enzyme's activity (Babault et al., 2018).

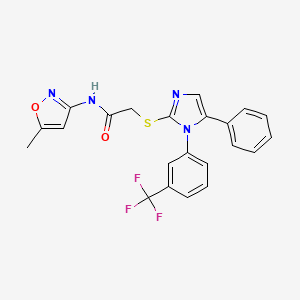

Biological Activity and Chemical Synthesis

The synthesis and biological activity of nicotinamide derivatives are subjects of ongoing research. These compounds have shown a range of biological activities, including the potential to affect cellular processes and pathways crucial for health and disease management. Their chemical synthesis also presents opportunities for developing new molecules with improved efficacy and specificity for various biological targets (Awano, Suzue, & Segawa, 1986).

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-5-4-10(7-19-13)14(23)20-8-11-9-21-22-6-2-1-3-12(11)22/h4-5,7,9H,1-3,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLQUZDXGYNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)